
Methyl bromopyruvate
Overview
Description
Methyl bromopyruvate, also known as methyl 3-bromo-2-oxopropanoate, is a chemical compound with the molecular formula C4H5BrO3. It is a colorless liquid characterized by its bromine and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bromopyruvate can be synthesized through the esterification of 3-bromopyruvic acid with methanol in the presence of a catalyst. The preparation method involves slowly adding bromine dropwise to a solution of methyl pyruvate and its solvent at 65°C, with continuous stirring. The dropping time should be longer than 45 minutes to ensure proper reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of appropriate catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl bromopyruvate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Esterification: It can participate in esterification reactions to form various esters.
Oxidation and Reduction: this compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Esterification: Methanol and a suitable acid catalyst, such as sulfuric acid, are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyruvates, while esterification reactions produce different esters .
Scientific Research Applications
Methyl bromopyruvate has diverse applications in scientific research:
Biology: this compound is studied for its potential as an anticancer agent.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Methyl bromopyruvate exerts its effects primarily through the inhibition of glycolysis. It targets key enzymes involved in the glycolytic pathway, leading to a depletion of ATP and the generation of reactive oxygen species (ROS). This results in the induction of apoptosis in cancer cells. The compound’s selective uptake by cancer cells is facilitated by monocarboxylate transporters, which are overexpressed in many cancers .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyruvate: A closely related compound with similar anticancer properties.
Bromopyruvic Acid: Another derivative of pyruvic acid with similar chemical properties and applications.
Uniqueness
Methyl bromopyruvate is unique due to its specific ester functional group, which allows for versatile applications in organic synthesis. Its potential as an anticancer agent also sets it apart from other similar compounds, making it a valuable tool in both chemical and biomedical research .
Biological Activity
Methyl bromopyruvate (MBP) is a halogenated derivative of pyruvate that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores various aspects of MBP's biological activity, including its mechanisms of action, effects on cancer cells, and antibacterial properties.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to the pyruvate molecule, which enhances its reactivity. The compound can be synthesized through the bromination of pyruvic acid and is known for its ability to inhibit glycolytic enzymes.
1. Inhibition of Glycolysis:
MBP acts primarily as a glycolytic inhibitor. It has been shown to inhibit key enzymes such as hexokinase (HK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to reduced ATP production in cancer cells. This mechanism is particularly relevant in targeting cancer cells that rely heavily on glycolysis for energy production.
2. Induction of Apoptosis:
Research indicates that MBP promotes apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been observed to decrease levels of c-Myc and Bcl-2 while increasing Cyt-c and Bax levels, thereby facilitating the apoptotic process in tumor tissues .
Biological Activity in Cancer Research
This compound has been extensively studied for its anticancer properties, particularly against aggressive forms of cancer such as triple-negative breast cancer (TNBC).
Case Studies
-
Triple-Negative Breast Cancer (TNBC):
- Study Findings: In a study involving nude mice with TNBC transplanted tumors, MBP significantly inhibited tumor growth and induced apoptosis without causing significant damage to liver or kidney tissues. The compound disrupted tumor tissue structure and reduced HK activity .
- Mechanism: The reduction in HK activity leads to decreased glycolytic energy production, promoting apoptosis in tumor cells.
- Synergistic Effects with Other Compounds:
Antibacterial Activity
In addition to its anticancer properties, MBP exhibits promising antibacterial activity against various pathogens.
Key Findings
- Broad-Spectrum Antibacterial Effects: MBP has shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens. It inhibits bacterial growth by targeting glycolytic pathways similar to its action in cancer cells .
- Mechanism of Action: The compound disrupts ATP production in bacteria by inhibiting GAPDH and other glycolytic enzymes, leading to bactericidal effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What enzymatic targets of methyl bromopyruvate are most relevant in antimicrobial research?
this compound primarily inhibits glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), pyruvate kinase, and enzymes in the glyoxylate shunt (isocitrate lyase and malate synthase). Methodological validation involves in vitro enzyme inhibition assays using purified proteins, ATP level quantification via luminescence assays, and iron uptake studies using isotopic labeling (e.g., ⁵⁵Fe-transferrin). Dose-response curves and kinetic analysis (e.g., IC₅₀ determination) are critical for confirming target specificity .
Q. What in vitro models are used to assess this compound's efficacy against bacterial biofilms?
Standard models include crystal violet staining for biomass quantification and confocal microscopy to evaluate biofilm architecture. This compound’s antibiofilm activity is tested at sub-MIC concentrations, with comparative analysis against agents like vancomycin. Data interpretation requires normalization to planktonic cell viability assays (e.g., CFU counting) to distinguish biofilm-specific effects .
Q. How is this compound’s purity validated in pharmacological studies?
Analytical techniques such as reverse-phase HPLC (≥95% purity threshold) and ¹H/¹³C NMR spectroscopy are employed. Mass spectrometry confirms molecular identity, while Karl Fischer titration quantifies residual moisture. For synthesis intermediates, TLC monitoring and column chromatography ensure stepwise purity .
Q. What are the key storage considerations for this compound in experimental workflows?
Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent ester hydrolysis. Solubility in polar aprotic solvents (e.g., DMSO) should be validated before biological assays. Short-term room-temperature use requires stability testing via HPLC to detect decomposition byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in multi-step organic synthesis?
Optimization involves temperature control (e.g., 0°C for thiazoline intermediate formation), stoichiometric adjustments of NaHCO₃ to balance pH, and sequential reagent addition (e.g., TFAA/pyridine for thiazole ring closure). Yield improvements require monitoring via LC-MS and minimizing side reactions through inert atmosphere protocols .
Q. What strategies resolve discrepancies in this compound’s inhibitory effects across bacterial strains?
Strain-specific differences in enzyme isoform expression (e.g., GAPDH variants) necessitate genetic knockout models. Comparative metabolomics (GC-MS/LC-MS) identifies pathway vulnerabilities, while RNA-seq reveals compensatory mechanisms. Dose-escalation studies in resistant strains clarify resistance thresholds .
Q. How do researchers validate target engagement of this compound in complex biological systems?
Target validation employs in situ activity assays (e.g., NADH-coupled GAPDH activity in lysates) and CRISPR-interference (CRISPRi) to downregulate putative targets. Isotopic tracing (¹³C-glucose) quantifies metabolic flux changes. In vivo efficacy is confirmed using murine infection models with bacterial load reduction as the endpoint .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Non-linear regression (e.g., log[inhibitor] vs. response curves) calculates EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., biofilm vs. planktonic cells), two-way ANOVA with Tukey’s post hoc test is used. Survival studies (e.g., murine models) apply Kaplan-Meier analysis with log-rank tests .
Q. How does this compound’s mechanism differ from 3-bromopyruvate in metabolic disruption?
Unlike 3-bromopyruvate (which broadly inhibits hexokinase and lactate dehydrogenase), this compound selectively targets downstream glycolytic enzymes and iron metabolism. Direct comparison requires parallel in vitro screens using isogenic strains and mitochondrial vs. cytoplasmic ATP depletion assays .
Q. What experimental designs mitigate off-target effects in this compound studies?
Use conditional gene expression systems (e.g., tetracycline-inducible promoters) to isolate target-specific effects. Pharmacological inhibitors (e.g., oligomycin for ATP synthase) clarify metabolic crosstalk. Proteomic profiling (e.g., SILAC) identifies non-target protein adducts, guiding structural analogs with improved specificity .
Properties
IUPAC Name |
methyl 3-bromo-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONVZMIFQQQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326318 | |
Record name | Methyl bromopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-63-0 | |
Record name | 7425-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl bromopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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